6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

PI3K Inhibitors Regioselective Synthesis Medicinal Chemistry

6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine (CAS 1211486-38-2) is a bicyclic heterocycle containing a partially saturated pyridine ring fused to a 2-aminopyrimidine. It serves as a key intermediate, or 'privileged scaffold,' in the synthesis of kinase inhibitors, with its core structure forming the basis of compounds targeting the PI3K, mTOR, and HSMG-1 enzymes.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B12112123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN1CCC2=NC(=NC=C2C1)N
InChIInChI=1S/C9H14N4/c1-2-13-4-3-8-7(6-13)5-11-9(10)12-8/h5H,2-4,6H2,1H3,(H2,10,11,12)
InChIKeyWAGRITASKNDFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine: A Specialized Scaffold for PI3K/mTOR Targeted Library Synthesis


6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine (CAS 1211486-38-2) is a bicyclic heterocycle containing a partially saturated pyridine ring fused to a 2-aminopyrimidine. It serves as a key intermediate, or 'privileged scaffold,' in the synthesis of kinase inhibitors, with its core structure forming the basis of compounds targeting the PI3K, mTOR, and HSMG-1 enzymes [1]. Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.24 g/mol [2]. The compound's primary value lies in the orthogonal reactivity offered by the 2-amino group for further derivatization and the 6-ethyl substituent, which pre-installs a key lipophilic handle for structure-activity relationship (SAR) exploration.

Why Unsubstituted or N-Benzyl Analogs Cannot Replace 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine in PI3K Inhibitor Programs


The tetrahydropyrido[4,3-d]pyrimidine scaffold is a critical core for developing ATP-competitive kinase inhibitors [1]. Simple substitution at the 6-position drastically alters both the physiochemical properties and the biological activity of the final drug candidates. The use of an unsubstituted (N-H) or a bulky N-benzyl analog introduces significant synthetic liabilities. The 6-ethyl group in the target compound is not arbitrary; it provides a specific, minimal lipophilic vector that is present in numerous biologically active leads within the PI3K chemical space, as evidenced by its inclusion in the broad generic formula (I) of key patents [1]. Substituting the 6-ethyl moiety for a hydrogen or a benzyl group early in a synthesis would require a subsequent, low-yielding deprotection or alkylation step at a late stage, or would lead to a final compound with a completely different selectivity profile, as shown by the structure-activity relationships of analogous 6-substituted pyrido-pyrimidines [2].

Quantitative Differentiation of 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine from its Closest Analogs


Regiochemical Purity: 2-Amine Versus 4-Amine Positional Isomer for PI3Kδ Inhibitor Synthesis

The differentiation between 2-amine and 4-amine regioisomers on the pyrido[4,3-d]pyrimidine core is critical for accessing distinct chemical space in kinase inhibitor programs. Patent disclosures for PI3Kδ inhibitors explicitly require the 4-position for key ether linkages, while the 2-position is critical for phenyl/aryl group attachment for kinase hinge-binding interactions [1]. The 2-amine compound (6-ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine) serves as the direct precursor for synthesizing compounds of Formula (I) in WO2010120991A1, where the 2-amino group is elaborated into substituted phenylureas. The 4-amine isomer (CAS 1355173-51-1) would lead to an entirely different and therapeutically irrelevant substitution pattern for this specific target class.

PI3K Inhibitors Regioselective Synthesis Medicinal Chemistry

N6-Ethyl Substituent Impact on LogP Compared to N6-Benzyl Analog (CAS 949654-76-6)

The N6-ethyl substituent provides a calculated cLogP of 0.89 (ACD/Labs), which adheres to the lower range of the Lipinski rule-of-five for CNS drug-like space. In contrast, the N6-benzyl analog (6-Benzyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine, CAS 949654-76-6) has a calculated cLogP of 2.21, presenting a significantly higher lipophilicity burden [2]. In the context of PI3K inhibitor development, the lower LogP of the 6-ethyl scaffold is preferred for maintaining aqueous solubility and favorable ADME properties, as the subsequent synthetic steps overwhelmingly add substantial lipophilic bulk [1].

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Efficiency: Direct Use in One-Pot Urea Formation Versus Unsubstituted Scaffold (CAS 124458-31-7)

A key step in producing PI3Kδ inhibitors is the formation of a substituted urea at the 2-amino position [1]. The 6-ethyl substituent acts as a synthetically inert protecting group that survives the urea coupling conditions, preventing unwanted side reactions at the N6 position. The unsubstituted parent scaffold (5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-amine, CAS 124458-31-7) possesses a reactive secondary amine that would outcompete the 2-amino group in electrophilic reactions, leading to mixtures of N6- and N2-substituted products [2]. This necessitates a tedious and low-yielding 'protect/deprotect' sequence, adding at least 2 synthetic steps and reducing the overall yield by an estimated 30-40% per step, based on typical protection chemistry outcomes.

Parallel Synthesis Library Chemistry Reaction Selectivity

Optimal Procurement Scenarios for 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine


Focused Kinase Library Synthesis for PI3Kδ Hit-to-Lead Programs

The core application for this compound is as the starting material for generating a library of 2-urea-substituted PI3Kδ inhibitors, as detailed in patent WO2010120991A1 [1]. The pre-installed 6-ethyl group avoids a problematic late-stage alkylation or deprotection, making it the reagent of choice for constructing SAR around the 2-amino position. Its use streamlines the synthesis of the key 2-phenylurea analogs that demonstrate potent PI3Kδ inhibitory activity.

Physiochemical Property Optimization for CNS-Penetrant Kinase Inhibitors

For research programs targeting CNS indications where lower lipophilicity is critical to avoid P-glycoprotein efflux and enhance brain penetration, the 6-ethyl analog (cLogP 0.89) is the superior scaffold. It provides a significant lipophilicity advantage over the 6-benzyl analog (cLogP 2.21) before the addition of further substituents, keeping the final compound within a more favorable CNS drug-like property space [2].

Regioselective Probe Synthesis for Target Engagement Studies

When designing chemical probes for affinity-based protein profiling (AfBPP) or photoaffinity labeling (PAL) that require a single, specific amine for conjugation to a linker or reporter group, the 2-amino compound is essential. Its ¹H NMR-distinguished regioisomeric identity from the 4-amino analog guarantees that functionalization occurs exclusively at the intended vector, preventing the creation of heterogeneous probe mixtures that would produce ambiguous biological data.

Quote Request

Request a Quote for 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.